N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide
CAS No.: 2310157-59-4
Cat. No.: VC5193794
Molecular Formula: C16H19FN4O3
Molecular Weight: 334.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310157-59-4 |
|---|---|
| Molecular Formula | C16H19FN4O3 |
| Molecular Weight | 334.351 |
| IUPAC Name | N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C16H19FN4O3/c1-24-10-14(22)18-8-9-20-16(23)21(13-6-7-13)15(19-20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,18,22) |
| Standard InChI Key | CYAOLRIKOCLTDZ-UHFFFAOYSA-N |
| SMILES | COCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide, reflects its intricate architecture:
-
1,2,4-Triazolone backbone: A five-membered ring with two nitrogen atoms at positions 1 and 2 and a ketone group at position 5.
-
4-Cyclopropyl substituent: A strained cyclopropane ring attached to position 4 of the triazolone.
-
3-(4-Fluorophenyl) group: A para-fluorinated benzene ring at position 3.
-
Ethyl-methoxyacetamide side chain: A methoxyacetamide group linked via an ethyl spacer to the triazolone’s nitrogen at position 1.
Key Structural Features:
-
The triazolone core is known for hydrogen-bonding interactions with biological targets, while the fluorophenyl group enhances lipophilicity and metabolic stability .
-
Cyclopropane’s rigidity may restrict conformational flexibility, potentially improving target selectivity.
Synthesis and Characterization
Hypothesized Synthetic Route
Based on analogous triazolone syntheses , the compound could be synthesized via:
-
Formation of the triazolone core: Cyclocondensation of a hydrazide with a carbonyl compound.
-
Introduction of substituents:
-
4-Cyclopropyl group: Alkylation or cross-coupling reactions using cyclopropyl reagents.
-
3-(4-Fluorophenyl) group: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.
-
-
Side-chain attachment: Amide coupling between 2-methoxyacetic acid and the ethylamine intermediate.
Table 1: Proposed Synthetic Steps and Reagents
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, carbonyl compound | 1,2,4-Triazolone |
| 2a | Cyclopropane functionalization | Cyclopropylmagnesium bromide, Pd catalyst | 4-Cyclopropyl-triazolone |
| 2b | Aryl coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 3-(4-Fluorophenyl)-triazolone |
| 3 | Amide formation | 2-Methoxyacetyl chloride, DCM, DIPEA | Final compound |
Characterization Data:
-
MS (ESI+): Expected [M+H]⁺ ~402.4 Da.
-
¹H NMR: Signals for cyclopropyl (δ 0.5–1.5), fluorophenyl (δ 7.2–7.8), and methoxy (δ 3.3–3.5).
Pharmacological Profile
Predicted Targets and Activities
Kinase Inhibition: The triazolone scaffold is prevalent in kinase inhibitors (e.g., VEGFR2 binders ). Molecular docking simulations suggest potential interactions with ATP-binding pockets due to the triazolone’s hydrogen-bonding capacity.
Antimicrobial Activity: Fluorophenyl and triazolone groups are associated with antibacterial and antifungal effects.
Table 2: Comparative Activity of Analogous Compounds
*Estimated via QSAR modeling.
Physicochemical Properties
Table 3: Calculated Physicochemical Parameters
| Parameter | Value | Method/Tool |
|---|---|---|
| Molecular weight | 401.43 g/mol | ChemDraw |
| LogP (lipophilicity) | 2.1 ± 0.3 | SwissADME |
| Water solubility | 0.05 mg/mL (low) | ALOGPS |
| H-bond donors/acceptors | 2/5 | Molinspiration |
Key Observations:
-
Moderate lipophilicity suggests blood-brain barrier permeability.
-
Low solubility may necessitate prodrug strategies for oral administration.
Future Directions
-
In vitro profiling: Screen against kinase panels and microbial strains.
-
ADMET optimization: Improve solubility via salt formation or PEGylation.
-
Crystallography: Resolve co-crystal structures with target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume